molecular formula C34H30S4 B14372703 1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene CAS No. 91900-07-1

1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene

Cat. No.: B14372703
CAS No.: 91900-07-1
M. Wt: 566.9 g/mol
InChI Key: GAFMZZYRUXCJPY-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(benzylthio)benzene is an organic compound characterized by a benzene ring substituted with four benzylthio groups at the 1, 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrakis(benzylthio)benzene can be synthesized through a multi-step process involving the introduction of benzylthio groups to a benzene ring. One common method involves the reaction of 1,2,4,5-tetrabromobenzene with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 1,2,4,5-tetrakis(benzylthio)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrakis(benzylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The benzylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio groups, yielding a simpler benzene derivative.

    Substitution: The benzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzene derivatives with fewer substituents.

    Substitution: Compounds with different functional groups replacing the benzylthio groups.

Scientific Research Applications

1,2,4,5-Tetrakis(benzylthio)benzene has several applications in scientific research:

    Materials Science: It is used in the synthesis of metal-organic frameworks and other advanced materials due to its ability to form stable complexes with metals.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.

    Electronics: Due to its unique electronic properties, it is explored for use in organic electronic devices.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrakis(benzylthio)benzene involves its ability to interact with other molecules through its benzylthio groups. These groups can participate in various chemical reactions, such as coordination with metal ions or acting as nucleophiles in substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with carboxyphenyl groups instead of benzylthio groups.

    1,2,4,5-Tetrakis(methylthio)benzene: Similar but with methylthio groups instead of benzylthio groups.

Uniqueness

1,2,4,5-Tetrakis(benzylthio)benzene is unique due to the presence of benzylthio groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with metals or other organic molecules.

Properties

CAS No.

91900-07-1

Molecular Formula

C34H30S4

Molecular Weight

566.9 g/mol

IUPAC Name

1,2,4,5-tetrakis(benzylsulfanyl)benzene

InChI

InChI=1S/C34H30S4/c1-5-13-27(14-6-1)23-35-31-21-33(37-25-29-17-9-3-10-18-29)34(38-26-30-19-11-4-12-20-30)22-32(31)36-24-28-15-7-2-8-16-28/h1-22H,23-26H2

InChI Key

GAFMZZYRUXCJPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4)SCC5=CC=CC=C5

Origin of Product

United States

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